molecular formula C19H22N6O4S B2867725 N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide CAS No. 1170655-09-0

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide

Cat. No. B2867725
CAS RN: 1170655-09-0
M. Wt: 430.48
InChI Key: MWTQWMQUCRPTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H22N6O4S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Subheading: Synthesis and Enzyme Inhibition Properties

A study by Khalid et al. (2016) delves into the synthesis of a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. These compounds were evaluated for their inhibition properties against butyrylcholinesterase (BChE) enzyme, showing potential for therapeutic applications. Molecular docking studies provided insights into the binding affinity and ligand orientation in human BChE protein, identifying key amino acid residues involved in ligands’ stabilization (Khalid et al., 2016).

Subheading: Antimicrobial Properties of Oxadiazole Derivatives

Another study by Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. The synthesized compounds were tested against Gram-negative and Gram-positive bacteria, demonstrating moderate to significant antimicrobial activity (Khalid et al., 2016).

Subheading: Anticancer Properties and Molecular Interaction Studies

Kumar et al. (2016) explored the synthesis and evaluation of anticancer properties of novel carboxamides, sulfonamides, ureas, and thioureas derived from oxadiazol. These compounds were tested against the HeLa cell line, with some derivatives showing promising anticancer activity (Kumar et al., 2016).

In a different approach, Shim et al. (2002) studied the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor. This research provides valuable insights into the conformational analyses, pharmacophore models, and 3D-QSAR models, enhancing the understanding of ligand-receptor interactions (Shim et al., 2002).

Subheading: Novel Applications in Heterocyclic Synthesis

Fadda et al. (2012) presented research on the utility of enaminonitriles in heterocyclic synthesis, including the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. This research contributes to the development of novel compounds with potential applications in various fields (Fadda et al., 2012).

Subheading: Synthesis and Antimicrobial Evaluation of Novel Derivatives

Othman (2013) explored the synthesis and antimicrobial evaluation of new pyridine-thiones, nicotinamides, and other derivatives, incorporating antipyrine moiety. The study highlights the antimicrobial potential of these novel compounds (Othman, 2013).

Subheading: Metal Complexes of Heterocyclic Sulfonamide

Büyükkıdan et al. (2013) synthesized novel metal complexes of a heterocyclic sulfonamide with strong carbonic anhydrase inhibitory properties. This study provides insights into the potential of these complexes in medicinal chemistry (Büyükkıdan et al., 2013).

Subheading: Development of New Drug Candidates for Alzheimer’s Disease

Rehman et al. (2018) focused on synthesizing new N-substituted derivatives targeting Alzheimer’s disease treatment. This research contributes significantly to the search for new therapeutic agents for this neurodegenerative condition (Rehman et al., 2018).

properties

IUPAC Name

1-(benzenesulfonyl)-N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4S/c1-13-11-16(24(2)23-13)18-21-22-19(29-18)20-17(26)14-7-6-10-25(12-14)30(27,28)15-8-4-3-5-9-15/h3-5,8-9,11,14H,6-7,10,12H2,1-2H3,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTQWMQUCRPTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.